molecular formula C10H12BrNO2 B2541753 4-(4-Bromophenoxy)butanamide CAS No. 931017-15-1

4-(4-Bromophenoxy)butanamide

Cat. No.: B2541753
CAS No.: 931017-15-1
M. Wt: 258.115
InChI Key: VDMXUOUFWDKJNZ-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)butanamide is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.115. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Behavior

  • Synthesis Methods

    Research on related compounds like N-(4-chlorobutyl)butanamide, a chlorinated amide from Aloe sabaea, demonstrates interest in synthesizing chlorinated and brominated butanamides for potential applications in medicine and chemistry. The synthesis process involves alkylation and condensation reactions, highlighting the chemical versatility of such compounds (D’hooghe et al., 2003).

  • Chemical Properties and Reactions

    Studies on compounds like 1-butoxy-4-nitrobenzene, synthesized from reactions similar to those used for bromophenyl butanamides, provide insights into the chemical behavior and potential applications of 4-(4-Bromophenoxy)butanamide. These studies involve phase-transfer catalysis and kinetic analysis, relevant for understanding the reactivity and synthesis routes of bromophenyl butanamides (Harikumar & Rajendran, 2014).

Potential Biological Activities

  • Lipoxygenase Inhibition

    Compounds like N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide, which share structural similarities with this compound, have been synthesized and evaluated for lipoxygenase enzyme inhibition. Such studies suggest potential biological activities for this compound, such as enzyme inhibition, which could be relevant for therapeutic applications (Aziz‐ur‐Rehman et al., 2016).

  • CDK2 Inhibition in Drug Design

    Research on N-(5-Bromo-1,3-thiazol-2-yl)butanamide for CDK2 inhibition in the context of structure-based drug design highlights the potential of brominated butanamides in medicinal chemistry. This suggests that this compound could be explored for similar applications in drug development (Vulpetti et al., 2006).

Catalysis and Material Science

  • Catalytic Applications

    The study on the synthesis of gold nanoparticles stabilized by bromide-containing ligands for the reduction of nitrophenols reveals the potential use of bromophenyl butanamides in catalysis. Such materials could be used in environmental and industrial processes, indicating a possible application area for this compound (Thawarkar et al., 2018).

  • Material Synthesis

    The creation of renewable thermosetting resins from eugenol, involving bromophenols, demonstrates the role of brominated compounds in the synthesis of new materials. This suggests that this compound could be explored for developing new materials with specific properties (Harvey et al., 2014).

Properties

IUPAC Name

4-(4-bromophenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMXUOUFWDKJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCC(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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